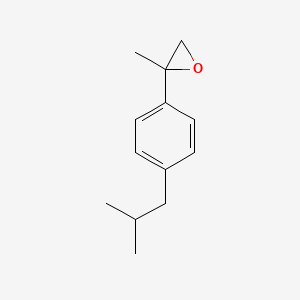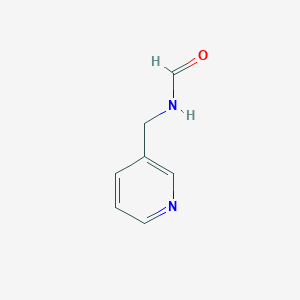
Formamide, N-(3-pyridinylmethyl)-
Overview
Description
Formamide, N-(3-pyridinylmethyl)-, also known as 3-pyridinylmethylformamide, is a chemical compound with the molecular formula C7H8N2O. It is characterized by the presence of a formamide group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide, N-(3-pyridinylmethyl)- can be synthesized through the N-formylation of 3-pyridinemethanamine. One common method involves the use of formic acid as the formylating agent under solvent-free conditions. The reaction is typically catalyzed by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide derivative in good to high yields .
Industrial Production Methods
Industrial production of formamide derivatives often involves the use of reductive amination techniques. For example, the reduction and functionalization of carbon dioxide using sodium borohydride (NaBH(OAc)3) under atmospheric pressure can yield formamide compounds. This method is advantageous due to its mild reaction conditions and high efficiency .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-(3-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions on the pyridine ring.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Formamide, N-(3-pyridinylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of formamide, N-(3-pyridinylmethyl)- involves its interaction with various molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The pyridine ring can also engage in π-π interactions and other non-covalent interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Formamide: The simplest formamide derivative, used as a solvent and chemical feedstock.
N-Methylformamide: A derivative with a methyl group attached to the nitrogen atom, used in organic synthesis.
N,N-Dimethylformamide: A widely used solvent in organic chemistry.
Uniqueness
Formamide, N-(3-pyridinylmethyl)- is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to other formamide derivatives. This structural feature makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific interactions with biological molecules .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-9-5-7-2-1-3-8-4-7/h1-4,6H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZSCSUNHLJVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481414 | |
| Record name | Formamide, N-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56625-04-8 | |
| Record name | Formamide, N-(3-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-2-(4-Methoxyphenyl)-1-[(pyridin-2-ylmethylideneamino)carbamoyl]ethenyl]benzamide](/img/structure/B1657335.png)
![5-(2-methylphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B1657336.png)
![Ethyl (2Z)-2-[[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene]-3-(4-nitrophenyl)-3-oxo-propanoate](/img/structure/B1657338.png)
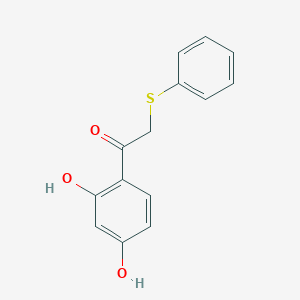
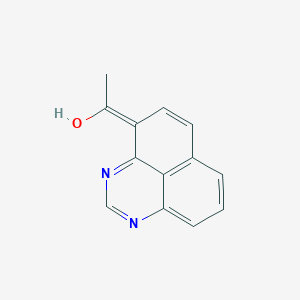
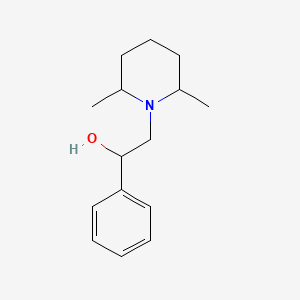

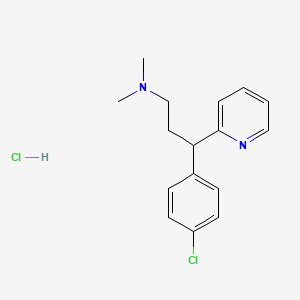
![N-[4-Chloro-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1657348.png)
![(4Z)-4-[[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B1657349.png)
![1-(Dimethoxymethyl)-17-(pyridin-3-ylmethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B1657351.png)
![(13Z)-13-(8-Oxo-14-thiapentacyclo[10.5.2.02,7.09,18.015,19]nonadeca-1(17),2,4,6,9(18),10,12(19),15-octaen-13-ylidene)-14-thiapentacyclo[10.5.2.02,7.09,18.015,19]nonadeca-1(17),2,4,6,9(18),10,12(19),15-octaen-8-one](/img/structure/B1657353.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide](/img/structure/B1657354.png)
